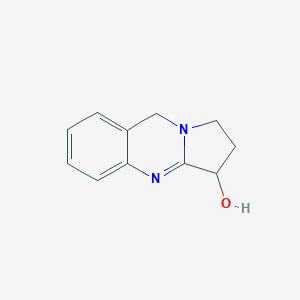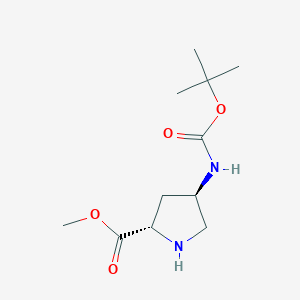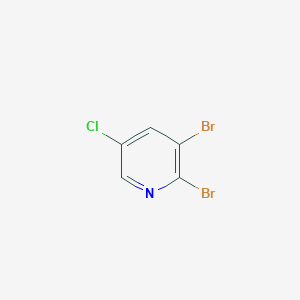
2,3-Dibromoacrolein O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromoacrolein O-methyloxime is an organic compound with the chemical formula C4H5Br2NO. It is a colorless to pale yellow liquid and is primarily used as an intermediate in chemical synthesis .
Preparation Methods
2,3-Dibromoacrolein O-methyloxime is synthesized by reacting 2,3-dibromoacrolein with methoxime under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxime derivative. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
2,3-Dibromoacrolein O-methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide Major products formed from these reactions include oxime ethers, amines, and substituted derivatives.
Scientific Research Applications
2,3-Dibromoacrolein O-methyloxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromoacrolein O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. Oxime derivatives are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process involves the formation of a nucleophilic oxime group that attacks the phosphorylated enzyme, leading to the release of the inhibitor and restoration of enzyme activity .
Comparison with Similar Compounds
2,3-Dibromoacrolein O-methyloxime can be compared with other similar compounds such as:
2,3-Dibromoacrolein: The parent compound without the oxime group.
Methoxime derivatives: Compounds with similar oxime functional groups but different substituents.
Oxime ethers: These compounds exhibit a wide range of biological activities and are used in the synthesis of various heteroaromatic compounds. The uniqueness of this compound lies in its specific combination of bromine atoms and oxime group, which imparts distinct reactivity and biological properties.
Properties
IUPAC Name |
(E)-2,3-dibromo-N-methoxypropan-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2NO/c1-8-7-3-4(6)2-5/h3-4H,2H2,1H3/b7-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXODZDICBAHNRY-XVNBXDOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113996-88-6 |
Source


|
| Record name | 2,3-Dibromoacrolein O-methyloxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113996886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
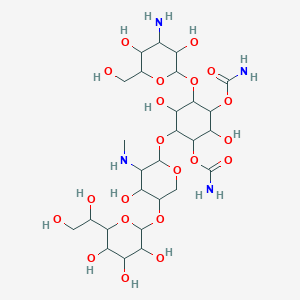

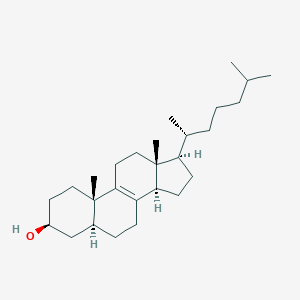
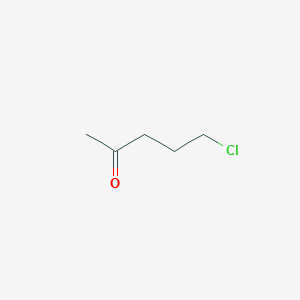
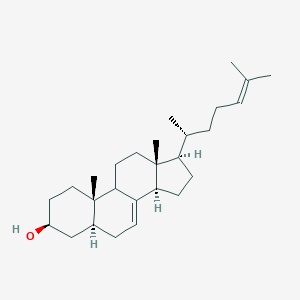
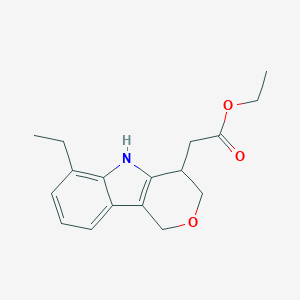
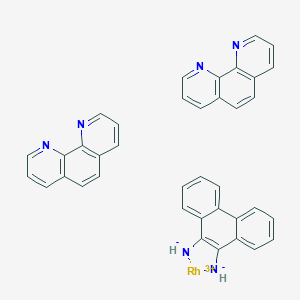
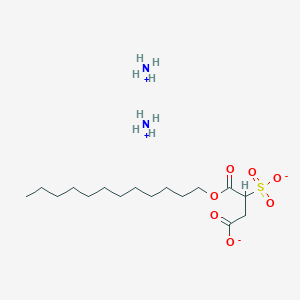
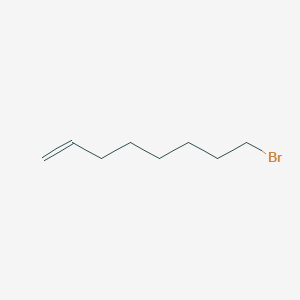
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
